
PF-06282999
概述
准备方法
PF-06282999 是通过一系列涉及硫代尿嘧啶骨架的化学反应合成的最后一步是嘧啶环的酰化反应,形成酰胺衍生物 . 工业生产方法侧重于通过控制反应条件和纯化技术优化化合物的产量和纯度。
化学反应分析
PF-06282999 会经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所用试剂和具体条件。 例如,this compound 中硫代尿嘧啶硫原子的氧化会导致亚砜和砜的形成 .
科学研究应用
Pharmacological Profile
PF-06282999 exhibits a unique pharmacokinetic profile characterized by:
- Resistance to Metabolic Turnover : Studies indicate that this compound shows low metabolic turnover in liver microsomes and hepatocytes from both humans and animals, suggesting a favorable elimination profile that minimizes the risk of idiosyncratic toxicity associated with bioactivation of thiouracil derivatives .
- Renal Clearance : The primary clearance mechanism for this compound in humans is renal excretion of the unchanged parent compound, supported by preclinical studies demonstrating good oral bioavailability and low to moderate plasma clearances .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Cardiovascular Disease Models : In murine models, this compound demonstrated significant reductions in inflammatory markers and improved cardiac function following myocardial infarction. The compound effectively decreased neutrophil accumulation and inflammatory monocyte recruitment, indicating its potential for managing heart disease .
- Atherosclerosis : In LDL receptor-deficient mice, treatment with this compound resulted in reduced plasma MPO activity and stabilization of atherosclerotic plaques. This suggests that MPO inhibition may be a viable strategy for treating or preventing atherosclerosis .
- Pharmacokinetic Studies : First-in-human studies have confirmed the safety and pharmacokinetics of this compound, establishing its potential for further clinical development .
Summary Table of Applications
作用机制
PF-06282999 通过不可逆地抑制髓过氧化物酶发挥作用。该机制涉及硫代尿嘧啶硫原子的氧化,它与髓过氧化物酶的亚铁血红素基团形成共价键。 这种失活阻止酶催化活性氧物质的形成,从而减少氧化应激和炎症 .
相似化合物的比较
PF-06282999 与其他硫代尿嘧啶衍生物相比具有独特性,因为它对髓过氧化物酶的选择性高于其他过氧化物酶,例如甲状腺过氧化物酶。类似的化合物包括 6-(5-氯-2-甲氧基苯基)-3,4-二氢-4-氧代-2-硫代-1(2H)-嘧啶乙酰胺和其他基于硫代尿嘧啶的抑制剂。 This compound 的独特性在于其理化性质,有利于通过非代谢途径消除,从而降低特异性毒性的风险 .
生物活性
PF-06282999, a thiouracil derivative, is an irreversible inactivator of the enzyme myeloperoxidase (MPO). This compound has garnered attention for its potential therapeutic applications in cardiovascular diseases due to its selective inhibition of MPO, which plays a significant role in inflammatory processes and oxidative stress.
This compound targets the heme group of MPO, leading to mechanism-based irreversible inactivation. It exhibits high selectivity over other heme-containing enzymes such as thyroid peroxidase (TPO) and cytochrome P450 isoforms. The compound's inactivation constant () is reported to be , with an inhibition constant () of less than for TPO and an IC50 greater than for CYP isoforms .
Pharmacokinetics
This compound demonstrates good pharmacokinetic properties across various animal models. It has been shown to maintain significant oral bioavailability with values of approximately 100% in mice, 86% in rats, 75% in dogs, and 76% in cynomolgus monkeys. In vivo studies have indicated effective inhibition of MPO activity in human blood stimulated by lipopolysaccharides (LPS), with an IC50 of .
Inhibition of Myeloperoxidase
This compound has been studied for its ability to inhibit MPO activity effectively. In a study involving Ldlr-/- mice fed a Western diet, treatment with this compound resulted in reduced plasma MPO activity without significantly altering the area of atherosclerotic lesions . This suggests that while this compound may not directly reduce lesion size, it does impact the inflammatory processes associated with atherosclerosis.
Case Studies and Clinical Relevance
Recent studies have highlighted the role of MPO as a biomarker for unstable plaques in cardiovascular disease. For example, one study found that unstable plaques exhibited significantly higher MPO activity compared to stable plaques (4.2 ± 3.1 vs 0.2 ± 0.3 nmol/mg protein; P < 0.0001) among patients undergoing carotid endarterectomy . This correlation emphasizes the potential of this compound not only as a therapeutic agent but also as a tool for evaluating plaque stability.
Summary of Research Findings
属性
IUPAC Name |
2-[6-(5-chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-20-10-3-2-7(14)4-8(10)9-5-12(19)16-13(21)17(9)6-11(15)18/h2-5H,6H2,1H3,(H2,15,18)(H,16,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYNYWFGIDGBRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435467-37-0 | |
Record name | PF-06282999 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435467370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06282999 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11683 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-06282999 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO3O4Q2NC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999)?
A: this compound functions as an irreversible, mechanism-based inactivator of the enzyme myeloperoxidase (MPO). [] This means it requires catalytic turnover by MPO to form a covalent bond and permanently disable the enzyme. [] While the exact binding details are not provided in the papers, this inactivation effectively reduces MPO activity and downstream hypochlorous acid production. []
Q2: How does this compound impact drug metabolism, specifically involving CYP3A4?
A: Research shows that this compound acts as a pregnane X receptor (PXR) agonist. [] This activation leads to the induction of CYP3A4 mRNA and increased midazolam-1′-hydroxylase activity, indicating increased CYP3A4 enzyme activity. [, ] This induction was confirmed in human hepatocytes, where this compound caused a significant increase in CYP3A4 mRNA and enzyme activity. []
Q3: What is the clinical significance of this compound's interaction with CYP3A4?
A: The induction of CYP3A4 by this compound has implications for potential drug-drug interactions. Clinical studies demonstrated a dose-dependent decrease in midazolam exposure (AUC and Cmax) after 14 days of this compound treatment. [] This interaction highlights the need to consider potential dosage adjustments for co-administered drugs metabolized by CYP3A4. []
Q4: How was the potential for this compound to cause drug-drug interactions assessed preclinically?
A: Scientists used a combination of in vitro, in silico, and biomarker methodologies. [] In vitro studies in human hepatocytes measured CYP3A4 induction. [] In silico modeling with Simcyp software predicted the magnitude of drug-drug interactions based on this compound and midazolam pharmacokinetics. [] Biomarkers like 4β-hydroxycholesterol/cholesterol and urinary 6β-hydroxycortisol/cortisol ratios were also monitored in clinical trials. []
Q5: Beyond CYP3A4 induction, what is known about the metabolism and excretion of this compound?
A: this compound demonstrates resistance to metabolic breakdown by liver microsomes and hepatocytes from various species, including humans. [] This low metabolic turnover is consistent with its physicochemical properties. [] Studies indicate that renal excretion of the unchanged parent compound is the primary clearance mechanism in humans. []
Q6: What is the significance of this compound’s effect on atherosclerotic lesions in preclinical models?
A: In Ldlr-/- mice, a model of atherosclerosis, this compound treatment did not alter overall lesion area but significantly reduced the necrotic core area within the plaques. [] This suggests that MPO inhibition might contribute to plaque stabilization rather than directly affecting plaque size. []
Q7: What are the potential implications of reduced necrotic core area in atherosclerotic lesions observed with this compound treatment?
A: Necrotic cores contribute to plaque instability and rupture, which can lead to acute cardiovascular events. [] Although further research is needed, the observed reduction in necrotic core area with this compound suggests a potential for this compound to improve plaque stability and potentially reduce the risk of adverse cardiovascular events. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。